Isoallolithocholic acid

Übersicht

Beschreibung

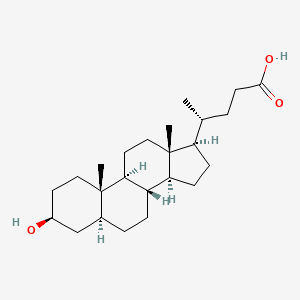

Isoallolithocholic acid, also known as 3β-Hydroxy-5α-cholanic acid, is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is a metabolite of lithocholic acid and plays a significant role in regulating T cells, particularly enhancing the differentiation of regulatory T cells (Tregs) .

Wissenschaftliche Forschungsanwendungen

Isoallolithocolsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer Gallensäurederviate verwendet.

Biologie: Spielt eine Rolle bei der Regulation von T-Zellen, insbesondere bei der Förderung der Differenzierung von regulatorischen T-Zellen (Tregs).

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Autoimmunerkrankungen untersucht, da es die Immunantwort modulieren kann.

Industrie: Wird bei der Herstellung von Pharmazeutika und als Forschungswerkzeug bei der Untersuchung des Gallensäurenstoffwechsels verwendet

5. Wirkmechanismus

Isoallolithocolsäure übt ihre Wirkungen aus, indem sie die Differenzierung von regulatorischen T-Zellen (Tregs) fördert. Sie erleichtert die Bildung einer permissiven Chromatinstruktur in der Promotorregion des Transkriptionsfaktors Forkhead-Box-P3 (Foxp3). Dieser Prozess beinhaltet den nuklearen Hormonrezeptor Nervenwachstumsfaktor IB (Nr4a1), der eine entscheidende Rolle bei der Differenzierung und Funktion von Tregs spielt .

Ähnliche Verbindungen:

Lithocholsäure: Die Ausgangssubstanz, aus der Isoallolithocolsäure gewonnen wird.

Alloisolithocolsäure: Ein weiteres Gallensäurederviat mit ähnlichen Eigenschaften.

3-Oxo Lithocholsäure: Ein Vorläufer bei der mikrobiellen Umwandlung zu Isoallolithocolsäure

Einzigartigkeit: Isoallolithocolsäure ist einzigartig aufgrund ihrer spezifischen Rolle bei der Förderung der Differenzierung von regulatorischen T-Zellen (Tregs). Diese Eigenschaft macht sie besonders wertvoll in der Forschung im Zusammenhang mit der Immunmodulation und potenziellen therapeutischen Anwendungen bei Autoimmunerkrankungen .

Wirkmechanismus

Target of Action

Isoallolithocholic acid (isoalloLCA) primarily targets regulatory T cells (Tregs) . Tregs are a subset of T cells that play a crucial role in maintaining immune homeostasis and preventing autoimmunity by suppressing the immune response . The compound also interacts with the nuclear hormone receptor NR4A1 , which is essential for the isoalloLCA-mediated differentiation of Treg cells .

Mode of Action

IsoalloLCA enhances the differentiation of Tregs by facilitating the formation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3) . Foxp3 is a master regulator of Treg development and function. The interaction between isoalloLCA and its targets leads to an increase in the number of Tregs, thereby promoting immune tolerance .

Biochemical Pathways

The production of isoalloLCA involves the conversion of the secondary bile acid 3-oxoLCA to isoalloLCA by gut bacterial species from the phylum Bacteroidetes . This process is part of the broader co-metabolism of bile acids, which is a key aspect of host-microbiota interactions . The resulting changes in bile acid composition can have significant downstream effects on host physiology, including immune regulation .

Pharmacokinetics

It is known that bile acids, including isoallolca, are synthesized in the liver, released into the small intestine, and undergo extensive modifications through metabolism by gut bacteria

Result of Action

The primary result of isoalloLCA’s action is the enhancement of Treg differentiation, which promotes immune tolerance . This can have significant implications for health, as Tregs play a crucial role in preventing autoimmunity and maintaining immune homeostasis . Additionally, isoalloLCA has been found to induce the production of mitochondrial reactive oxygen species (ROS), which may have further effects on cellular function .

Action Environment

The action of isoalloLCA is influenced by various environmental factors, particularly the composition of the gut microbiota . The gut microbiota plays a crucial role in the metabolism of bile acids, including the conversion of 3-oxoLCA to isoalloLCA . Changes in the gut microbiota can therefore affect the production of isoalloLCA and its subsequent actions . Additionally, isoalloLCA is commonly found in people over 100 years old, suggesting that age may also influence its action .

Biochemische Analyse

Biochemical Properties

Isoallolithocholic acid plays a crucial role in biochemical reactions within the gut. It is produced by the action of specific gut bacteria, such as Parabacteroides merdae and Odoribacter laneus, which possess enzymes like 5α-reductase and 3β-hydroxysteroid dehydrogenase . These enzymes facilitate the conversion of primary bile acids into this compound. The compound interacts with various biomolecules, including gut microbiota, and exhibits antimicrobial properties, particularly against gram-positive pathogens like Clostridium difficile .

Cellular Effects

This compound influences various cellular processes, particularly within the gut. It has been shown to inhibit the growth of harmful bacteria, thereby promoting a healthy gut microbiome . This compound also impacts cell signaling pathways and gene expression related to immune responses and inflammation. By modulating these pathways, this compound helps maintain gut homeostasis and supports overall health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with bacterial enzymes and receptors. It inhibits the growth of gram-positive pathogens by disrupting their cell membranes and interfering with their metabolic processes . Additionally, this compound modulates gene expression in gut epithelial cells, enhancing their ability to respond to infections and maintain barrier integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and the presence of other bile acids . Long-term studies have shown that this compound can sustain its antimicrobial properties and support gut health over extended periods .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, it effectively inhibits the growth of harmful bacteria without causing adverse effects . At higher doses, there may be potential toxic effects, including disruption of gut microbiota balance and negative impacts on liver function . It is crucial to determine the optimal dosage to maximize the benefits while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the gut. It is produced through the enzymatic conversion of primary bile acids by gut bacteria . This process involves enzymes such as 5α-reductase and 3β-hydroxysteroid dehydrogenase, which play key roles in bile acid metabolism . This compound can also influence metabolic flux and metabolite levels, contributing to the overall metabolic balance in the gut .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the gut, where it exerts its beneficial effects. The compound’s distribution is influenced by factors such as bile acid transporters and the presence of other bile acids .

Subcellular Localization

This compound is primarily localized within the gut, where it interacts with gut epithelial cells and microbiota . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that this compound reaches specific compartments or organelles within the gut cells, optimizing its antimicrobial and health-promoting effects.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Isoallolithocolsäure kann aus Lithocholsäure durch eine Reihe von chemischen Reaktionen synthetisiert werden. Die primäre Syntheseroute beinhaltet die Hydroxylierung von Lithocholsäure an der 3β-Position. Dieser Prozess erfordert in der Regel spezifische Katalysatoren und kontrollierte Reaktionsbedingungen, um die gewünschte Stereochemie zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Isoallolithocolsäure beinhaltet die mikrobielle Umwandlung von Lithocholsäure. Bestimmte Stämme der Darmflora werden eingesetzt, um Lithocholsäure durch enzymatische Reaktionen in Isoallolithocolsäure umzuwandeln. Diese Methode ist vorteilhaft aufgrund ihrer Effizienz und der Fähigkeit, die Verbindung in großem Maßstab zu produzieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Isoallolithocolsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe an der 3β-Position kann zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann zu verschiedenen Stereoisomeren reduziert werden.

Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Thionylchlorid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von 3-Keto-Derivaten.

Reduktion: Bildung verschiedener Stereoisomere.

Substitution: Bildung verschiedener substituierter Derivate.

Vergleich Mit ähnlichen Verbindungen

Lithocholic Acid: The parent compound from which isoallolithocholic acid is derived.

Alloisolithocholic Acid: Another bile acid derivative with similar properties.

3-Oxo Lithocholic Acid: A precursor in the microbial transformation to this compound

Uniqueness: this compound is unique due to its specific role in enhancing the differentiation of regulatory T cells (Tregs). This property makes it particularly valuable in research related to immune modulation and potential therapeutic applications in autoimmune diseases .

Eigenschaften

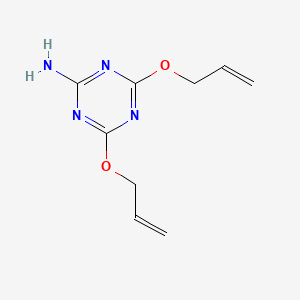

IUPAC Name |

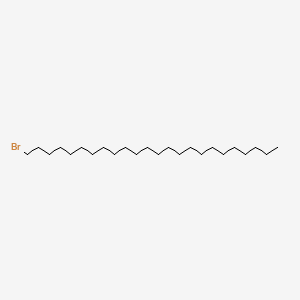

(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-XBESLWPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309974 | |

| Record name | 3β-Hydroxy-5α-cholanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoallolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2276-93-9 | |

| Record name | 3β-Hydroxy-5α-cholanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3β-Hydroxy-5α-cholanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoallolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 1-kestose, a prebiotic, and isoallolithocholic acid (isoalloLCA)?

A: 1-kestose supplementation was shown to increase the abundance of bacteria possessing the 5α-reductase (5AR) gene in the human gut microbiota []. While not directly producing isoalloLCA, 5AR is a key enzyme in its biosynthetic pathway []. This suggests that 1-kestose consumption could potentially lead to increased isoalloLCA production in the gut.

Q2: How does isoalloLCA influence the immune system?

A: IsoalloLCA promotes the differentiation of regulatory T cells (Treg cells), which play a crucial role in suppressing immune responses and maintaining immune homeostasis []. It achieves this by facilitating a permissive chromatin structure in the promoter region of the Foxp3 gene, a crucial transcription factor for Treg cell development [].

Q3: What is the role of the nuclear hormone receptor NR4A1 in the activity of isoalloLCA?

A: Research indicates that NR4A1 is required for isoalloLCA to exert its effects on Treg cells []. The exact mechanism of this interaction remains to be fully elucidated.

Q4: Which bacteria are responsible for producing isoalloLCA in the gut?

A: Certain bacteria within the Bacteroidetes phylum, an abundant group in the human gut, are capable of synthesizing isoalloLCA from 3-oxolithocholic acid []. This conversion is facilitated by a specific gene cluster identified in these bacteria [].

Q5: Is there a link between isoalloLCA and inflammatory bowel diseases (IBD)?

A: Patients with IBD exhibit significantly lower levels of isoalloLCA and a reduced abundance of the bacterial genes responsible for its biosynthesis []. This suggests a potential link between isoalloLCA and the development or severity of IBD, possibly through its role in maintaining immune balance.

Q6: How does isoalloLCA compare to deoxycholic acid (DCA) in its impact on Clostridium perfringens?

A: Both isoalloLCA and DCA were found to inhibit the growth, hydrogen sulfide production, and virulence gene expression of C. perfringens []. Notably, isoalloLCA demonstrated a more potent effect than DCA in these aspects []. This suggests a potential role for isoalloLCA in managing C. perfringens infections.

Q7: What are the potential implications of different signaling pathways being modulated by isoalloLCA and DCA in C. perfringens?

A: Research observed subtle differences in how isoalloLCA and DCA impacted the growth and virulence of C. perfringens mutants, suggesting that the two bile acids may modulate different signaling pathways within the bacteria []. Further investigation into these distinct pathways could unveil novel targets for therapeutic interventions against C. perfringens infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid](/img/structure/B1614772.png)

![[(4-Chlorobenzyl)thio]acetic acid](/img/structure/B1614774.png)

![(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate](/img/structure/B1614775.png)

![1,2,4-Triazolo[4,3-a]pyridine, 3,5-dimethyl-](/img/structure/B1614776.png)

![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614778.png)